Ethane, 1,2-bis(4-(1,3-dimethylbutyl)aminophenoxy)-
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Overview
Description
4,4’-[ethylenebis(oxy)]bis[N-(1,3-dimethylbutyl)aniline] is an organic compound with the molecular formula C26H40N2O2. This compound is known for its unique structure, which includes two aniline groups connected by an ethylene bridge through oxygen atoms. It is used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[ethylenebis(oxy)]bis[N-(1,3-dimethylbutyl)aniline] typically involves the reaction of 4,4’-dihydroxybiphenyl with 1,3-dimethylbutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4,4’-[ethylenebis(oxy)]bis[N-(1,3-dimethylbutyl)aniline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline groups can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
4,4’-[ethylenebis(oxy)]bis[N-(1,3-dimethylbutyl)aniline] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’-[ethylenebis(oxy)]bis[N-(1,3-dimethylbutyl)aniline] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[methylenebis(oxy)]bis[N-(1,3-dimethylbutyl)aniline]
- 4,4’-[propylenebis(oxy)]bis[N-(1,3-dimethylbutyl)aniline]
Uniqueness
4,4’-[ethylenebis(oxy)]bis[N-(1,3-dimethylbutyl)aniline] stands out due to its unique ethylene bridge, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it more suitable for specific applications compared to its analogs.
Properties
CAS No. |
68310-87-2 |
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Molecular Formula |
C26H40N2O2 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
N-(4-methylpentan-2-yl)-4-[2-[4-(4-methylpentan-2-ylamino)phenoxy]ethoxy]aniline |
InChI |
InChI=1S/C26H40N2O2/c1-19(2)17-21(5)27-23-7-11-25(12-8-23)29-15-16-30-26-13-9-24(10-14-26)28-22(6)18-20(3)4/h7-14,19-22,27-28H,15-18H2,1-6H3 |
InChI Key |
JYSYQSXGESZDCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)NC(C)CC(C)C |
Origin of Product |
United States |
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